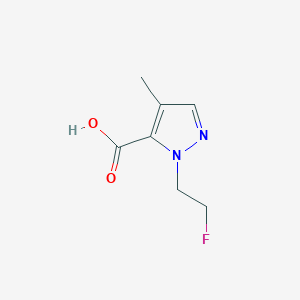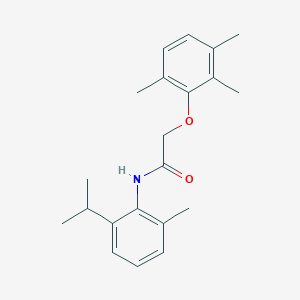![molecular formula C20H21N3O5 B2816396 2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-69-4](/img/structure/B2816396.png)
2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of tetrahydrobenzo[b]pyrans . It is known as 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile . It has been synthesized from the reaction of substituted aromatic aldehydes, dimedone, malonitrile, in the presence of base such as potassium tertiary butoxide and THF in methanol as solvent at RT condition .
Synthesis Analysis
The synthesis of this compound involves a one-pot, four-component reaction . The reaction involves condensing dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . The method is environmentally friendly, simple and proceeds under mild reaction conditions .Molecular Structure Analysis
The crystal structure of this compound has been studied . The compound is monoclinic, with a = 30.130 (8) Å, b = 8.825 (2) Å, c = 16.021 (4) Å, β = 103.293 (4)°, V = 4145.8 (18) Å^3, Z = 8 .Chemical Reactions Analysis
The compound is part of a multicomponent reaction . It is obtained from the reaction of substituted aromatic aldehydes, dimedone, malonitrile, in the presence of base such as potassium tertiary butoxide and THF in methanol as solvent at RT condition .Physical And Chemical Properties Analysis
The compound is a milky solid with a melting point of 265–267 °C . Its IR (KBr) (cm−1) values are: 3398, 3284 (NH2), 3179 (Ar–H), 2199 (CN), 1708, 1673 (CO), 1603 (CC), 1060 (C–O) . Its 1H-NMR (DMSO-d6, 400 MHz) δ (ppm) values are: 4.96 (1H, s, CH), 7.28 (3H, m, NH2, H–Ar), 7.47 (4H, m, H–Ar), 7.71 (1H, t, J = 9.5, H–Ar), 7.89 (1H, d, J = 9.5, H–Ar) .Scientific Research Applications
Photovoltaic and Electronic Properties
- Compounds structurally related to 2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile have been used in organic–inorganic photodiode fabrication. They exhibit photovoltaic properties and can be used as photodiodes due to their rectification behavior under illumination conditions (Zeyada, El-Nahass, & El-Shabaan, 2016).
Structural and Optical Properties
- Similar compounds show interesting structural and optical properties when formed into thin films. These properties include polycrystallinity, nanocrystallite dispersion, and significant absorption parameters, which are important for various optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Quantum Chemical Studies
- Quantum chemical studies on related molecules highlight their potential in nonlinear optical behavior and thermodynamic properties. This makes them suitable for applications in areas such as photonics and materials science (Fatma, Bishnoi, & Verma, 2015).
Dielectric Properties
- The dielectric properties of compounds with similar structures have been investigated, showing their potential in electronic applications due to their frequency and temperature-dependent dielectric behavior (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the sources, a similar compound, a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate, has been found to inhibit nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .
properties
IUPAC Name |
2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5/c1-10-6-13-17(20(24)23(10)2)16(12(9-21)19(22)28-13)11-7-14(25-3)18(27-5)15(8-11)26-4/h6-8,16H,22H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFLLIPNWANCEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2816313.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-((4-chlorophenyl)sulfonyl)-N-(2-(diethylamino)ethyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2816318.png)

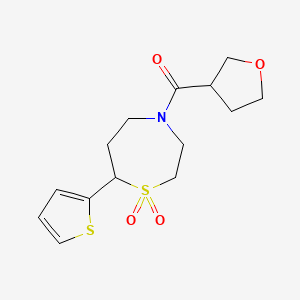
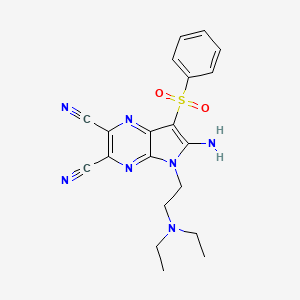
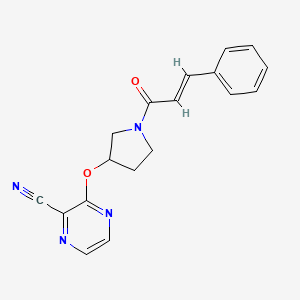
![4-tert-butyl-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2816327.png)
